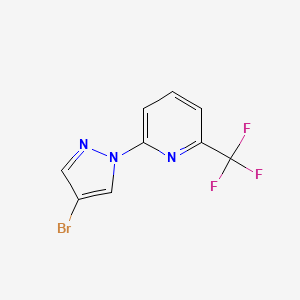

![molecular formula C8H9N3O2 B2853629 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol CAS No. 1508538-10-0](/img/structure/B2853629.png)

2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

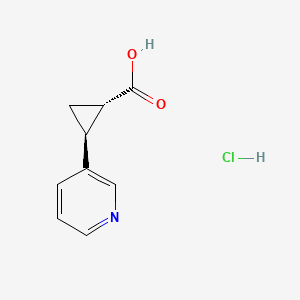

The compound “2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol” contains several functional groups including a pyrrole ring, an oxadiazole ring, and a hydroxyl group. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of these functional groups could give the compound certain chemical properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring and an oxadiazole ring connected by a two-carbon chain bearing a hydroxyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups and the presence of any stereochemistry.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrole ring, for example, is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions . The oxadiazole ring might be susceptible to reactions with nucleophiles or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxyl group could enable hydrogen bonding, potentially affecting the compound’s solubility and boiling point . The aromatic rings could contribute to its stability and possibly its color .科学的研究の応用

Antibacterial Activity

The pyrrole moiety is known for its antibacterial properties. Compounds containing the pyrrole unit have been synthesized and evaluated for their effectiveness against various bacterial strains. The presence of the 1,3,4-oxadiazol ring in conjunction with the pyrrole can enhance these properties, potentially leading to the development of new antibacterial agents that can be used to treat infections caused by resistant bacteria .

Antitubercular Properties

Tuberculosis remains a major global health challenge, and the search for new antitubercular agents is ongoing. The compound has shown promise in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This suggests its potential application in the development of novel antitubercular therapies .

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase (DHFR). These enzymes are critical in the metabolic pathways of bacteria, and their inhibition can lead to the development of new drugs to combat bacterial infections .

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The compound has been utilized in molecular docking studies to understand its interaction with various enzymes, which is crucial for drug design and discovery .

Catalysis in Organic Synthesis

The pyrrole derivative has been explored as a catalyst in organic synthesis, particularly in Michael addition reactions. Its unique structure can facilitate the formation of carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules .

Antifungal and Antimicrobial Agents

Compounds with the pyrrole and oxadiazol moieties have been investigated for their antifungal and antimicrobial activities. They have shown potential against pathogens like Aspergillus niger, indicating their use in developing new treatments for fungal infections .

作用機序

Safety and Hazards

将来の方向性

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further developed and optimized as a drug . Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

特性

IUPAC Name |

2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-5-3-7-10-11-8(13-7)6-2-1-4-9-6/h1-2,4,9,12H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDCBWKCEXZZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=NN=C(O2)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2853554.png)

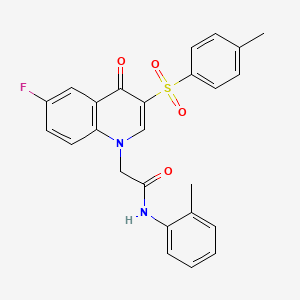

![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/no-structure.png)

![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)

![7-Chloro-5-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2853559.png)

![N-(2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853561.png)

![2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid](/img/structure/B2853562.png)

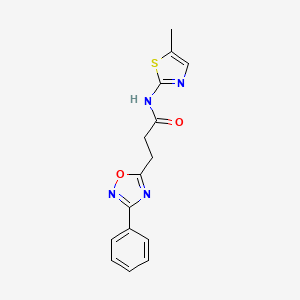

![2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B2853563.png)

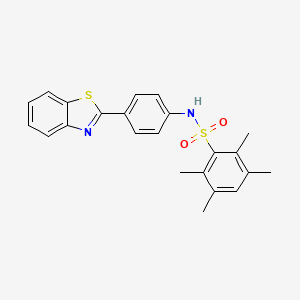

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2853564.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2853569.png)